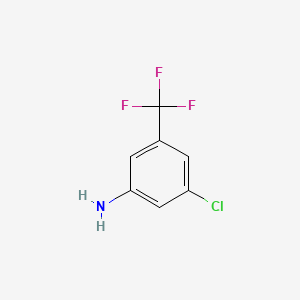

3-Chloro-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVENUGPMQDFGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989250 | |

| Record name | 3-Chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69411-05-8 | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069411058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Chloro-5-(trifluoromethyl)aniline

Traditional methods for synthesizing this compound often rely on multi-step sequences starting from readily available aromatic precursors. These routes typically involve nitration and subsequent reduction reactions.

Multi-Step Synthesis from Aromatic Precursors

The synthesis of substituted anilines like this compound frequently begins with a substituted benzotrifluoride (B45747). One common precursor is 1-chloro-3-(trifluoromethyl)benzene. A general three-step process involving nitration, hydrogenation reduction, and salification can be employed to produce the hydrochloride salt of the target aniline (B41778).

Another approach starts with 3-chloroaniline (B41212), which undergoes formylation, nitration, and hydrolysis to yield 5-chloro-2-nitroaniline. google.com This intermediate can then be further modified to introduce the trifluoromethyl group. The initial formylation step protects the amino group, directing the subsequent nitration to the desired position.

Nitration and Subsequent Reduction Approaches

A prevalent strategy for the synthesis of trifluoromethylanilines involves the nitration of benzotrifluoride followed by the reduction of the resulting nitrobenzotrifluoride. google.com This method can produce a mixture of isomers, with 3-trifluoromethylaniline often being the major product. google.com The nitration of substituted benzotrifluorides follows a similar pattern. google.com

For instance, the nitration of benzotrichlorides can be achieved using a mixture of nitric and sulfuric acid. google.com The resulting nitrobenzotrichloride can then be fluorinated and the nitro group reduced to an amine. google.com Isomer separation may be necessary after the formation of the nitrobenzotrifluoride. google.com The reduction of the nitro group is a critical final step. A common method for this transformation is catalytic hydrogenation, for example, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

Advanced Synthetic Strategies and Innovations

More contemporary approaches to the synthesis of this compound and its analogues leverage the power of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles are applied in the synthesis of related fluorinated anilines and derivatives. For example, palladium catalysts are used in the synthesis of trifluoromethyl ketones from aryl trifluoroacetates and organoboron compounds. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of trifluoromethylated allenes from vinyl bromides and trifluoromethylated diazoalkanes. researchgate.net These methodologies highlight the versatility of palladium catalysis in constructing complex molecules containing the trifluoromethyl group.

Nucleophilic Aromatic Substitution in Derivatives

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. The trifluoromethyl group is a strong electron-withdrawing group, which facilitates SNA_r reactions on the aromatic ring of this compound derivatives.

For example, in the synthesis of 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline, a key step involves the nucleophilic aromatic substitution of a chloro-substituted trifluoromethylpyridine with a phenolate (B1203915) ion. The electron-withdrawing nature of the trifluoromethyl group on the pyridine (B92270) ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. smolecule.com The general mechanism for SNA_r on activated aryl halides proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-chloro-5-(trifluoromethyl)-2-pyridinol | 3-chloro-4-nitroaniline | 3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline | Nucleophilic Aromatic Substitution |

| Aryl Halide | Dimethylamine | Dimethylamino-substituted Aromatic | Nucleophilic Aromatic Substitution |

This table illustrates examples of nucleophilic aromatic substitution reactions involving derivatives related to this compound.

Buchwald-Hartwig Amination in Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.

While direct Buchwald-Hartwig amination to form this compound is a plausible route, the literature more frequently describes its application in the synthesis of more complex analogues. For instance, the synthesis of fluorinated anilines can be achieved by the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. These reactions often employ specialized phosphine (B1218219) ligands, such as AdBippyPhos, and can be conducted under milder conditions with weaker bases like potassium phenoxide (KOPh). The mechanism of these reactions involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.

| Aryl Halide | Amine | Ligand | Base | Product |

| Aryl Bromide/Chloride | Fluoroalkylamine | AdBippyPhos | KOPh | Fluorinated Aniline |

| Bromoimidazoles/Bromopyrazoles | Aniline | tBuBrettPhos | LHMDS | Aminoimidazoles/Aminopyrazoles |

This table showcases examples of Buchwald-Hartwig amination reactions for the synthesis of aniline analogues.

Regioselectivity in Synthesis and Product Distribution

The regioselectivity in the synthesis of substituted anilines is a critical aspect that dictates the final product distribution. The directing effects of the substituents on the aromatic ring play a pivotal role during electrophilic substitution reactions.

One common synthetic route involves the nitration of a substituted benzene (B151609) derivative, followed by reduction of the nitro group to an amine. For instance, a method for preparing 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride starts with 1-chloro-2-(trifluoromethyl)benzene. google.com This undergoes a three-step reaction: nitration, hydrogenation reduction, and finally, salt formation. google.com The initial nitration step is crucial for establishing the regiochemistry. The existing chloro and trifluoromethyl groups on the starting material will direct the incoming nitro group to a specific position on the benzene ring.

The hydrogenation reduction of the nitro-intermediate is typically carried out at room temperature, which is advantageous for industrial-scale production as it does not necessitate specialized high-temperature equipment. google.com The final step involves reacting the resulting aniline with hydrochloric acid to form the more stable hydrochloride salt. google.com This process has been shown to produce high purity product suitable for further applications. google.com

The choice of solvent in the final salt formation step can influence the yield and purity of the product. Studies have explored the use of methanol (B129727), ethanol, and acetone. google.com While all are viable, methanol has been identified as a particularly effective solvent for this reaction. google.com

Table 1: Effect of Solvent on the Yield and Purity of 4-Chloro-3-(trifluoromethyl)aniline Hydrochloride

| Solvent | Yield (%) | Purity (HPLC) (%) |

|---|---|---|

| Methanol | 90 | 99.6 |

| Ethanol | 76.5 | 99.9 |

| Acetone | 68.6 | 99.0 |

Data sourced from a patented preparation method. google.com

Another important aspect of regioselectivity is observed in coupling reactions where this compound might be a starting material or a product. For example, in the synthesis of pyrazole (B372694) derivatives, the reductive amination of a pyrazole aldehyde with various anilines, including those with trifluoromethyl groups, proceeds with high yields. The specific aniline used directly influences the substitution pattern of the final product.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and improve sustainability. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One notable green chemistry strategy involves the use of microwave-assisted organic synthesis. A catalytic method for the direct synthesis of amides from amines and carboxylic acids under microwave irradiation has been developed. acs.org This method offers a more environmentally friendly alternative to traditional amide synthesis, which often requires multiple steps and the use of hazardous coupling reagents. acs.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach. One-pot mechanosynthesis of aromatic amides and dipeptides from carboxylic acids and amines has been demonstrated, showcasing a solvent-free reaction condition. acs.org

In the context of producing related compounds, a preparation method for 3-chloro-2-cyano-5-trifluoromethyl pyridine highlights green chemistry principles by avoiding nitrile solvents like acetonitrile (B52724) and propionitrile. google.com Instead, it utilizes less toxic and water-immiscible solvents such as dichloromethane (B109758), which allows for easier separation and recycling of the solvent, thereby reducing production costs and environmental pollution. google.com The process is also designed to minimize the use of cyanide, a highly toxic reagent. google.com

Furthermore, the development of scalable, workup-free protocols for reactions such as amidation represents a significant step towards greener chemical manufacturing. A method employing diethylaminosulfur trifluoride (DAST) in dichloromethane at room temperature allows for the synthesis of a wide range of amides from equimolar amounts of carboxylic acids and amines without the need for an external base or extensive purification steps. acs.org This approach is applicable to a variety of amines, including electron-deficient ones. acs.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Solvent Use | Often requires large volumes of hazardous solvents. | Emphasizes solvent-free conditions or the use of greener, recyclable solvents. acs.orggoogle.com |

| Reaction Steps | Can involve multiple, complex steps with intermediate isolation. | Aims for one-pot reactions and streamlined processes. acs.org |

| Energy Consumption | May require high temperatures and prolonged reaction times. | Utilizes energy-efficient methods like microwave irradiation. acs.org |

| Waste Generation | Can produce significant amounts of byproducts and waste. | Focuses on atom economy and minimizing waste streams. google.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard, providing a theoretical framework to understand molecular geometry, vibrational frequencies, and electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the optimized geometry and vibrational modes of molecules. For chloro- and trifluoromethyl-substituted anilines, DFT calculations, often employing basis sets like B3LYP/6-31G, are used to determine key structural parameters.

A theoretical investigation on the related isomer, 2-chloro-5-(trifluoromethyl)aniline, using DFT with various basis sets, has been conducted to determine its electronic properties, which are intrinsically linked to its molecular geometry.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for determining electronic structure. The Hartree-Fock (HF) method is a foundational ab initio approach.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they are the primary participants in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For the related isomer, 2-chloro-5-(trifluoromethyl)aniline, the HOMO and LUMO energies and their gap have been calculated using both DFT (B3LYP) and HF methods with different basis sets. The results indicate how the choice of computational method and basis set can influence the predicted electronic properties.

| Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/3-21G | -6.40 | -1.25 | 5.15 |

| B3LYP/6-31+G(d,p) | -6.72 | -1.61 | 5.11 |

| B3LYP/6-31G | -6.61 | -1.48 | 5.13 |

| B3LYP/6-311G | -6.69 | -1.58 | 5.11 |

| HF/3-21G | -7.65 | 2.53 | 10.18 |

| HF/6-31+G(d,p) | -8.09 | 2.11 | 10.20 |

| HF/6-31G | -7.96 | 2.23 | 10.19 |

| HF/6-311G | -8.06 | 2.15 | 10.21 |

The energies of the HOMO and LUMO are also indicative of a molecule's electron-donating and electron-accepting capabilities. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO gap is a measure of the molecule's polarizability and its ability to engage in charge transfer interactions. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to lower the energy of the LUMO, making the aniline (B41778) ring less susceptible to electrophilic attack compared to unsubstituted aniline. The computational study on 2-chloro-5-(trifluoromethyl)aniline supports the characterization of its chemical reactivity based on these frontier orbitals.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

While a specific MEP analysis for 3-Chloro-5-(trifluoromethyl)aniline is not available, studies on similar molecules show that the most negative regions are typically located around electronegative atoms like oxygen and nitrogen. sigmaaldrich.com For this compound, the nitrogen atom of the amino group and the fluorine atoms of the trifluoromethyl group would be expected to be regions of high electron density, while the hydrogen atoms of the amino group and the aromatic ring would be areas of positive potential.

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the reactive nature of a molecule. These descriptors, including chemical potential (μ), global hardness (η), global softness (S), and electrophilicity index (ω), offer quantitative measures of a molecule's tendency to accept or donate electrons. For this compound, the presence of two electron-withdrawing groups is expected to significantly influence these parameters. The chloro and trifluoromethyl groups decrease the electron density on the aniline ring, which in turn affects its reactivity.

Fukui functions provide more detailed, atom-specific information about a molecule's reactivity. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus highlighting the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 1: Illustrative Reactivity Descriptors for Substituted Anilines

| Compound | Chemical Potential (μ) (eV) | Global Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Aniline | -2.5 | 6.5 | 0.15 | 0.48 |

| 3-Chloroaniline (B41212) | -3.0 | 6.8 | 0.14 | 0.66 |

| 3-(Trifluoromethyl)aniline | -3.4 | 7.2 | 0.13 | 0.80 |

| This compound (Predicted) | -3.7 | 7.5 | 0.13 | 0.91 |

Note: The values for this compound are hypothetical and extrapolated based on the trends observed for other substituted anilines. Actual values would require specific computational studies.

Spectroscopic Investigations and Structural Elucidation

Vibrational Spectroscopy

Vibrational Assignments and Potential Energy Distribution (PED)

The vibrational characteristics of halogenated and trifluoromethyl-substituted aniline (B41778) derivatives have been the subject of detailed spectroscopic studies. While specific research on 3-Chloro-5-(trifluoromethyl)aniline is not extensively available, valuable insights can be drawn from studies on analogous compounds such as 2-chloro-5-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline (B120176).

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques used to investigate the vibrational modes of molecules. For similar compounds, FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded between 3500–100 cm⁻¹. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are used to complement the experimental data.

The vibrational analysis involves the assignment of observed spectral bands to specific molecular motions. For substituted anilines, these assignments are complex due to the coupling of various vibrational modes. The Potential Energy Distribution (PED) analysis is crucial for providing a quantitative description of the contribution of each internal coordinate to a particular normal mode.

Key Vibrational Modes in Substituted Anilines:

N-H Stretching: The amino group (NH₂) vibrations are characteristic. The asymmetric and symmetric stretching modes typically appear in the high-frequency region of the spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are also observed in the high-frequency region.

C-C Stretching: The stretching vibrations of the benzene (B151609) ring carbons give rise to a series of bands in the fingerprint region.

C-F Stretching: The trifluoromethyl (CF₃) group has strong, characteristic stretching vibrations.

C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the lower frequency region of the spectrum.

Ring Torsional Modes: Out-of-plane deformation modes of the benzene ring occur at lower frequencies.

The following table provides a generalized overview of expected vibrational assignments for a molecule like this compound, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-C Ring Stretch | 1600 - 1400 |

| CF₃ Asymmetric Stretch | ~1300 |

| CF₃ Symmetric Stretch | ~1150 |

| C-N Stretch | 1350 - 1250 |

| C-Cl Stretch | 800 - 600 |

| Ring Bending/Deformation | Below 1000 |

Note: These are generalized ranges and the exact positions of the peaks for this compound would require specific experimental and computational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₇H₅ClF₃N), the nominal molecular weight is approximately 195.57 g/mol . spectrabase.com

Electron ionization (EI) is a common method used in mass spectrometry. In an EI mass spectrum of a substituted aniline, the molecular ion peak (M⁺) is typically observed. The fragmentation pattern provides valuable structural information. For a molecule with chlorine, the isotopic pattern of the molecular ion peak is a key feature, with the M+2 peak having an intensity of about one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pathways:

The fragmentation of this compound under EI conditions would likely involve the following pathways, based on the stability of the resulting fragments:

Loss of a hydrogen atom: Formation of the [M-H]⁺ ion.

Loss of the amino group: Cleavage of the C-N bond to lose ·NH₂.

Loss of the trifluoromethyl group: Cleavage to lose ·CF₃.

Loss of chlorine: Cleavage of the C-Cl bond to lose a chlorine radical.

Ring fragmentation: Complex fragmentation of the aromatic ring.

The NIST WebBook provides mass spectral data for the related compound 3,5-bis(trifluoromethyl)aniline, which can offer some comparative insights into the fragmentation behavior of trifluoromethyl-substituted anilines.

UV-Visible Spectroscopy and Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring. The presence of the amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) substituents will influence the position and intensity of these absorption bands. The amino group is an auxochrome and generally causes a red shift (bathochromic shift) of the absorption maxima. The electron-withdrawing nature of the chloro and trifluoromethyl groups will also modulate the electronic properties.

Studies on related compounds have shown that the HOMO to LUMO transition involves a transfer of electron density. In a chloroform (B151607) solution, similar complexes exhibit absorption bands in the UV region. For instance, irradiation with UVC light can cause decomposition, which is observable through changes in the UV spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, the technique has been successfully applied to related and more complex molecules containing trifluoromethyl and chloro-substituted aromatic rings. mdpi.commdpi.com

If a single crystal of this compound were to be grown and analyzed, the X-ray diffraction data would provide:

The exact bond lengths and bond angles of the molecule.

The conformation of the molecule in the solid state.

The packing arrangement of the molecules in the crystal lattice.

Information about intermolecular interactions, such as hydrogen bonding involving the amino group and halogen bonding involving the chlorine atom.

For example, in the crystal structure of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] benzothiazinium chloride, the trifluoromethyl group was found to be disordered over two positions. mdpi.com Such detailed structural information is invaluable for understanding the physical properties and reactivity of the compound.

Chemical Reactivity and Transformation Studies

Substitution Reactions

Nucleophilic Substitution Reactions involving Chlorine Atoms

The chlorine atom attached to the aromatic ring of 3-Chloro-5-(trifluoromethyl)aniline can theoretically be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. General principles of organic chemistry suggest that the chloro group in this compound can be substituted by nucleophiles such as amines or thiols smolecule.com. The viability of such reactions is enhanced by the presence of the electron-withdrawing trifluoromethyl group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction. However, specific, documented examples of nucleophilic substitution at the chlorine position for this particular molecule are not extensively detailed in readily available literature. In a related context, the synthesis of 3-chloro-2-cyano-5-trifluoromethyl pyridine (B92270) involves activating a chloro-precursor to facilitate substitution, indicating that such transformations on similar rings are synthetically useful google.com.

Oxidation and Reduction Reactions

The functional groups of this compound allow for distinct oxidation and reduction pathways.

Oxidation: The aniline (B41778) group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, anilines can be converted to various products, including nitroso or nitro derivatives smolecule.com. For instance, potassium permanganate (B83412) can oxidize aniline to nitrobenzene (B124822) in a neutral solution or to azobenzene (B91143) in an alkaline one noaa.gov. While specific studies detailing the oxidation of this compound are sparse, it is expected to react with strong oxidizing agents, though the reaction may be less facile compared to aniline due to the deactivating effect of the substituents chemsrc.com.

Reduction: The most notable reduction reaction involving a precursor to this compound is the reduction of a nitro group. The synthesis of this compound typically involves the reduction of 3-chloro-5-(trifluoromethyl)nitrobenzene. This transformation of the nitro group (-NO₂) to the primary amine (-NH₂) is a standard procedure in organic synthesis, often accomplished using reducing agents like iron or hydrogen gas in the presence of a palladium catalyst smolecule.com.

Coupling Reactions

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

This compound is a valuable building block in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds.

It serves as a key intermediate in Suzuki-Miyaura coupling reactions for creating biaryl compounds smolecule.com. The Suzuki-Miyaura reaction is a versatile method that uses a palladium catalyst to couple an organoboron compound with an organic halide or triflate . While the chloro group on an aromatic ring is generally less reactive than bromo or iodo groups, specialized catalyst systems have been developed to facilitate the coupling of aryl chlorides .

Related cross-coupling reactions like the Buchwald-Hartwig amination are also relevant. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine . While direct examples involving this compound as the halide component are not prominent, its amine group can act as the nucleophilic partner. For instance, a study on the amidation of electron-deficient amines included N-methyl-4-(trifluoromethyl)aniline, demonstrating the utility of trifluoromethyl-substituted anilines in C-N bond formation acs.org.

A summary of representative conditions for related Suzuki-Miyaura reactions is presented below.

| Reactant 1 (Halide) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ (Palladium Acetate) | Na₂CO₃ (Sodium Carbonate) | Water/Organic Solvent Mix | |

| Aryl Halides | Potassium Vinyltrifluoroborate | PdCl₂/PPh₃ | Cs₂CO₃ (Cesium Carbonate) | THF/H₂O |

Hydrolysis and Photolysis Studies of Related Compounds

Direct experimental data on the hydrolysis and photolysis of this compound is limited. However, the behavior of structurally similar compounds can provide insights.

Hydrolysis: The hydrolysis of an aryl chloride, which involves the substitution of the chlorine atom with a hydroxyl group, is generally a difficult reaction requiring harsh conditions. The rate of hydrolysis for halogenated aromatic compounds depends on the strength of the carbon-halogen bond. The C-Cl bond is stronger than C-Br and C-I bonds, making chloroarenes less reactive towards hydrolysis savemyexams.com. The presence of the electron-withdrawing trifluoromethyl group would facilitate nucleophilic attack by water or hydroxide (B78521) ions, but the reaction is still not expected to be facile under normal conditions.

Photolysis: Photochemical reactions can induce transformations not easily achieved by thermal methods. A patent for related anilide compounds describes an Orton-type rearrangement where an N-halo-anilide undergoes photolysis, causing the halogen atom to migrate to the benzene (B151609) ring google.com. This suggests that the C-N and C-Cl bonds in halogenated anilines could be susceptible to photochemical cleavage or rearrangement.

Reactivity Influenced by Substituents (Chloro and Trifluoromethyl Groups)

The chloro and trifluoromethyl groups are both powerful electron-withdrawing groups (EWGs) that significantly modulate the reactivity of the aniline molecule.

Advanced Research Applications and Derivatives

Medicinal Chemistry Research

In the realm of medicinal chemistry, 3-Chloro-5-(trifluoromethyl)aniline serves as a crucial starting material and structural motif in the design and synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.

Development as a Building Block for Active Pharmaceutical Ingredients (APIs)

This compound is a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its chemical properties allow for its incorporation into larger molecular structures through various chemical reactions. For instance, it is a key intermediate in the synthesis of certain kinase inhibitors and other targeted therapies. The presence of the trifluoromethyl group often enhances the metabolic stability and binding affinity of the final drug molecule.

Anticancer Research and Interaction with Biological Targets

Derivatives of this compound have been investigated for their potential as anticancer agents. Research has shown that compounds incorporating this moiety can exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives have been found to inhibit the WNT signaling pathway, which is often dysregulated in cancers like colorectal cancer. mdpi.com One such derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), has been identified as a selective inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT pathway, highlighting its potential as a lead compound for new cancer therapies. mdpi.com

Antimicrobial Activity Studies

The antimicrobial potential of aniline (B41778) derivatives, including those related to this compound, has been a subject of scientific inquiry. Studies have demonstrated that the introduction of a trifluoromethyl group can enhance the antimicrobial and antibiofilm properties of certain compounds. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown efficacy against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been observed to eradicate preformed biofilms and exhibit low toxicity to human cells. While direct studies on this compound's antimicrobial activity are specific, the broader class of trifluoromethylated anilines shows significant promise in combating bacterial infections.

Role in Glucocorticoid Receptor Agonist Synthesis

This compound and its analogs are utilized in the synthesis of selective glucocorticoid receptor agonists (SEGRAs). ossila.com These compounds are designed to preferentially activate the transrepression pathway of the glucocorticoid receptor, which is associated with anti-inflammatory and anticancer effects, while minimizing the transactivation pathway linked to undesirable side effects. For example, 3-chloro-5-fluoroaniline (B1302006) is a building block for creating tetrahydroquinoline-based glucocorticoid receptor agonists. ossila.com This line of research aims to develop safer and more effective treatments for inflammatory diseases and certain types of cancer.

Application in PET Radioligand Design

The unique properties of this compound also lend themselves to the development of Positron Emission Tomography (PET) radioligands. These are radioactive tracers used in medical imaging to visualize and quantify biochemical processes in the body. The trifluoromethyl group can be labeled with a positron-emitting isotope, such as fluorine-18, allowing for the non-invasive study of drug distribution and target engagement in living organisms. This application is crucial for drug discovery and development, providing valuable insights into the pharmacokinetics and pharmacodynamics of new therapeutic agents.

Development of Trifluoromethylated Drugs

The inclusion of a trifluoromethyl (-CF3) group in drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. This group can improve a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. This compound is a key precursor for introducing the trifluoromethylphenyl moiety into a wide range of drug candidates. Many FDA-approved drugs contain a trifluoromethyl group, underscoring the importance of this chemical feature in modern drug design. The development of drugs like Doravirine, an NNRTI used in HIV treatment, involves intermediates derived from trifluoromethylated pyridines, highlighting the broader utility of such fluorinated building blocks.

Agrochemical Research and Development

The trifluoromethyl group is a key feature in many modern agrochemicals due to its strong electron-withdrawing nature, which can enhance the biological activity of a molecule. this compound serves as a crucial precursor in the development of various crop protection agents.

Intermediate in Herbicide and Pesticide Synthesis

This compound is an important intermediate in the synthesis of a variety of herbicides and pesticides. google.com Its chemical structure allows for its incorporation into larger, more complex molecules designed to target specific biological pathways in weeds and pests. The presence of both a chlorine atom and a trifluoromethyl group on the aniline ring provides handles for diverse chemical modifications, enabling the creation of a wide range of active ingredients.

Development of Fungicides (e.g., Fluopyram Precursors)

A notable application of this compound is in the synthesis of the fungicide Fluopyram. google.com Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control a broad spectrum of fungal diseases in various crops. google.com The synthesis of Fluopyram involves the use of intermediates derived from this compound. For instance, a metabolite of Fluopyram is 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid. The development of efficient synthetic routes to Fluopyram and related fungicides often relies on the availability and reactivity of precursors like this compound. google.com

Structural Motif in Trifluoromethylpyridines for Agrochemicals

The 3-chloro-5-(trifluoromethyl)pyridine (B1270821) structural motif, which can be synthesized from this compound, is a key component in a number of successful agrochemicals. This structural unit is present in various pesticides and contributes significantly to their biological efficacy. Research in this area focuses on creating novel trifluoromethylpyridine derivatives by modifying the substituents on the pyridine (B92270) ring to optimize activity against specific agricultural pests.

Materials Science Applications

The reactivity of the aniline functional group and the properties imparted by the trifluoromethyl and chloro substituents make this compound a useful monomer and building block in materials science.

Use as a Building Block in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of specialized polymers. The amine group can participate in polymerization reactions, such as condensation polymerizations, to form polyamide or polyimide chains. The trifluoromethyl groups incorporated into the polymer backbone can significantly alter the material's properties, including thermal stability, chemical resistance, and solubility.

Functionalization of Nanoparticles

The amine group of this compound provides a reactive site for the surface functionalization of nanoparticles. By attaching this molecule to the surface of nanoparticles, their properties can be tailored for specific applications. For example, the trifluoromethyl groups can create a hydrophobic surface, which may be desirable in certain drug delivery systems or as a component in advanced coatings.

Environmental Fate and Degradation Studies Excluding Ecotoxicity

Metabolic Profiling in Environmental Systems

In a study on the degradation of 3,5-dichloroaniline (B42879) (3,5-DCA) by activated sludge, microbial communities were found to be capable of transforming the parent compound. nih.gov Anaerobic conditions facilitated the conversion of 3,5-DCA to 3-chloroaniline (B41212) by Dehalobacter sp. nih.gov Aerobically, Pseudomonas sp. was able to degrade 3,5-DCA, 3-chloroaniline, and 2,5-dichloroaniline. nih.gov This suggests that the metabolic fate of 3-Chloro-5-(trifluoromethyl)aniline in similar systems could involve initial dehalogenation or transformation of the trifluoromethyl group, followed by ring cleavage. The presence of both a chlorine atom and a trifluoromethyl group likely influences the specific enzymatic reactions and the resulting metabolites.

Further research is necessary to delineate the specific metabolic products of this compound in various environmental matrices such as soil, sediment, and water.

Biodegradation Pathways

The biodegradation of halogenated anilines is a critical process governing their environmental persistence. While direct evidence for the biodegradation pathways of this compound is scarce, the degradation of analogous compounds provides a predictive framework.

For example, the biodegradation of 3,5-dichloroaniline (3,5-DCA) has been shown to proceed through specific enzymatic actions. nih.gov Two gene clusters, ddoA1A2A3A4 and ddoBCDE, were identified as responsible for the degradation of 3,5-DCA. nih.gov The dioxygenase enzymes encoded by these genes convert 3,5-DCA to 3,5-dichlorocatechol, which is then further mineralized. nih.gov It is plausible that similar enzymatic systems could be involved in the initial steps of this compound biodegradation, targeting the aromatic ring for hydroxylation and subsequent cleavage.

| Compound | Degrading Organism/System | Key Degradation Step | Reference |

| 3,5-Dichloroaniline | Dehalobacter sp. (anaerobic) | Conversion to 3-chloroaniline | nih.gov |

| 3,5-Dichloroaniline | Pseudomonas sp. (aerobic) | Conversion to 3,5-dichlorocatechol | nih.gov |

| Aniline (B41778) | Pseudomonas migulae AN-1 | Degradation at low temperatures |

Photodegradation Mechanisms

Photodegradation is a significant abiotic degradation process for many aromatic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The photodegradation of chloroanilines has been studied, providing insights into the potential photochemical fate of this compound.

The photocatalytic degradation of aniline and various chloroanilines in the presence of titanium dioxide (TiO2) has been shown to proceed via the generation of hydroxyl radicals. mdpi.com These highly reactive species can attack the aromatic ring, leading to a series of oxidation products. For 2-chloroaniline, intermediate products such as 2-chlorophenol (B165306) and p-benzoquinone have been identified. mdpi.com In the case of 4-chloroaniline, intermediates included 3-hydroxy-4-chloronitrobenzene and aniline. mdpi.com

It is anticipated that this compound would also be susceptible to photodegradation, likely initiated by hydroxyl radical attack. The reaction mechanism would likely involve hydroxylation of the benzene (B151609) ring, followed by further oxidation and potential cleavage of the ring. The presence of the trifluoromethyl group might influence the rate and pathway of photodegradation due to its electron-withdrawing nature.

| Compound | Condition | Intermediate Products | Reference |

| 2-Chloroaniline | TiO2 photocatalysis | 2-Chlorophenol, p-Benzoquinone | mdpi.com |

| 4-Chloroaniline | TiO2 photocatalysis | 3-Hydroxy-4-chloronitrobenzene, Aniline | mdpi.com |

| Aniline | TiO2 photocatalysis | Phenol, 2-Aminophenol, Hydroquinone | mdpi.com |

Stability in Various Environmental Conditions (e.g., pH, UV light)

The stability of this compound in the environment is dictated by its inherent chemical properties and its susceptibility to biotic and abiotic degradation processes.

Information from safety data sheets indicates that the compound is a solid with a melting point between 79-82 °C and a boiling point of 218.2 °C at 760 mmHg. chemsrc.com It is advised to avoid heat, flames, and sparks, suggesting some degree of thermal lability. chemsrc.com The compound is also noted to be incompatible with oxidizing agents. chemsrc.com

The stability of the C-Cl and C-CF3 bonds is a key factor in its environmental persistence. While the C-Cl bond can be subject to reductive dechlorination under anaerobic conditions, the C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this group highly resistant to cleavage.

Under UV light, as discussed in the photodegradation section, the compound is expected to degrade, particularly in the presence of photosensitizers or photocatalysts. The stability of this compound will also be influenced by the pH of the surrounding medium, which can affect its ionization state and reactivity. However, specific data on its hydrolysis rate at different pH values are not currently available.

| Property | Value | Reference |

| Melting Point | 79-82 °C | chemsrc.com |

| Boiling Point | 218.2 ± 40.0 °C at 760 mmHg | chemsrc.com |

| Incompatible Materials | Oxidizing agents | chemsrc.com |

Structure Activity Relationship Sar Studies in Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of derivatives incorporating the 3-chloro-5-(trifluoromethyl)aniline moiety is highly sensitive to the position and nature of various substituents. The trifluoromethyl (-CF3) group and the chlorine atom at the meta-positions of the aniline (B41778) ring are known to enhance the pharmacodynamic and pharmacokinetic properties of drug candidates.

In the development of antibacterial agents, for instance, the substitution pattern on the aniline ring of pyrazole (B372694) derivatives has been shown to be critical for their potency. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have revealed important SAR insights. Generally, the presence of lipophilic substituents on the phenyl ring of the aniline moiety tends to increase antibacterial activity. For example, increasing the size of halogen substituents, which increases lipophilicity, has been correlated with an increase in the antibacterial activity of the molecules.

Furthermore, the introduction of mixed halogen substituents, such as a combination of chloro and fluoro groups, has resulted in potent antibacterial molecules. The combination of a bromo and a trifluoromethyl group on the aniline ring has yielded some of the most potent compounds in certain series, effectively inhibiting the growth of various bacterial strains. Conversely, the introduction of hydrophilic groups, like a methoxy (B1213986) substituent, or protic substituents, such as a carboxylic acid, has been shown to either weaken or completely eliminate the antimicrobial activity.

A study on thiosemicarbazide (B42300) derivatives also highlighted the importance of the substituent's position. It was found that placing a trifluoromethylphenyl group at one position of the thiosemicarbazide skeleton resulted in promising activity against Staphylococci species. mdpi.com

The following table summarizes the effect of different substituents on the aniline moiety of pyrazole derivatives on their antibacterial activity, as indicated by Minimum Inhibitory Concentration (MIC) values.

Table 1: Influence of Aniline Ring Substituents on the Antibacterial Activity of Pyrazole Derivatives

| Aniline Substituent | Gram-Positive Bacteria | Gram-Negative Bacteria |

|---|---|---|

| Unsubstituted Phenyl | Moderate Activity | No Activity |

| 4-Isopropyl | Increased Activity | No Activity |

| 4-Methoxy | Decreased Activity | No Activity |

| 3-Fluoro | Good Activity | No Activity |

| 4-Fluoro | Good Activity | No Activity |

| 4-Chloro | Potent Activity | No Activity |

| 4-Bromo | Potent Activity | No Activity |

| 4-Carboxylic Acid | Activity Eliminated | No Activity |

| 3,4-Dichloro | Potent Activity | No Activity |

| 4-Bromo-3-chloro | Very Potent Activity | No Activity |

| 3-Chloro-4-fluoro | Potent Activity | No Activity |

Comparison with Structural Analogs

The biological activity of this compound derivatives is often compared with that of its structural analogs to understand the specific contribution of the substituent pattern. Key analogs include isomers with different substitution patterns on the phenyl ring, as well as analogs where the chlorine atom is replaced by another halogen.

Common structural analogs include:

4-Chloro-3-(trifluoromethyl)aniline (B120176) : An isomer where the positions of the chloro and trifluoromethyl groups are swapped relative to the amino group. nih.gov

3-Bromo-5-(trifluoromethyl)aniline : An analog where the chlorine atom is replaced by a bromine atom.

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline : An analog with an additional fluorine substituent. alfa-chemistry.com

3-(Trifluoromethyl)aniline : An analog lacking the chloro substituent.

In studies of N-phenylpyrazole derivatives as antibacterial agents, the specific arrangement of substituents on the aniline ring significantly impacts efficacy. For example, while various trifluoromethyl-substituted aniline derivatives show good activity, the precise positioning of the halogen and trifluoromethyl groups can fine-tune the potency. A comparative analysis of pyrazole derivatives with different tri-substituted aniline moieties, such as 4-bromo-3-chloro-aniline and various trifluoro-anilines, showed that the former was highly effective, while the trifluoro-aniline derivatives were comparatively less potent.

The following table provides a comparative overview of the reported activities of derivatives containing these different aniline scaffolds.

Table 2: Comparison of Biological Activity of Structural Analogs

| Aniline Scaffold | Derivative Class | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | Pyrazole Derivatives | Potent antibacterial activity | |

| 4-Chloro-3-(trifluoromethyl)aniline | Pyrazole Derivatives | Potent antibacterial activity | |

| 3-Bromo-5-(trifluoromethyl)aniline | Pyrazole Derivatives | Potent antibacterial activity |

| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | Pyrazole Derivatives | Potent antibacterial activity | |

Rational Design of New Compounds based on this compound Scaffold

The this compound scaffold is a valuable starting point for the rational design of new bioactive compounds, particularly in the field of kinase inhibitors. mdpi.com Rational drug design strategies often leverage the specific properties of this scaffold to achieve high potency and selectivity for the target enzyme. researchgate.net

The trifluoromethyl group is strategically used to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of kinase inhibitors, a trifluoromethyl group often fits into a specific pocket of the enzyme's active site, created by the outward flip of a phenylalanine residue in the DFG-out conformation, leading to a significant increase in potency.

For example, in the design of novel Abl kinase inhibitors, a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline scaffold, which is structurally related to the core topic, was used as a key building block for the DFG-pocket binding group. This scaffold was chosen for its ability to interact favorably with the target kinase. Similarly, in the development of EGFR inhibitors, dianilinopyrimidines incorporating a trifluoromethyl group have been synthesized and shown to have significant anti-tumor activities. The design of these compounds often involves linking the substituted aniline moiety to another heterocyclic system to optimize interactions with the kinase's hinge region and other key residues.

The process of rational design may involve a "mix-and-match" scaffold-hopping approach, where the hinge-binding group of one inhibitor is combined with the tail group of another. The this compound moiety can serve as a potent "tail group" in such designs, contributing to strong binding affinity and favorable drug-like properties. Molecular modeling and docking studies are often employed to predict and rationalize the binding modes of these designed compounds, guiding further optimization. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-(trifluoromethyl)aniline |

| 3-Bromo-5-(trifluoromethyl)aniline |

| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline |

| 3-(Trifluoromethyl)aniline |

| 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |

| 4-bromo-3-chloro-aniline |

| trifluoro-aniline |

| N-(trifluoromethyl)phenyl substituted pyrazole |

| thiosemicarbazide |

| dianilinopyrimidines |

| Abl kinase inhibitors |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of new and improved methods for synthesizing 3-Chloro-5-(trifluoromethyl)aniline and related compounds is a significant area of ongoing research. mdpi.com Current industrial synthesis often involves the high-pressure ammonolysis of p-chlorobenzotrifluoride. google.com However, this method can require harsh conditions and may not always yield the most selective results. google.com

Researchers are actively exploring alternative synthetic strategies to overcome these limitations. Recent advancements in organic synthesis offer promising avenues. For instance, the use of diethylaminosulfur trifluoride (DAST) has been shown to be effective for the synthesis of various amides under mild, ambient conditions. acs.org This approach has been successfully applied to the synthesis of structurally diverse amides, including those derived from 4-(trifluoromethyl)aniline. Such methodologies could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable route. acs.org

Furthermore, there is a growing interest in developing greener synthetic processes. This includes exploring the use of less toxic reagents and solvents, as well as developing catalytic systems that can be recycled and reused. rsc.org Microwave-assisted synthesis is another area of interest, as it has the potential to significantly reduce reaction times and improve yields for the synthesis of anilines and other aromatic compounds.

Advanced Spectroscopic Techniques for In-situ Studies

Understanding the reaction mechanisms involved in the synthesis and application of this compound is crucial for optimizing processes and developing new applications. Advanced spectroscopic techniques are playing an increasingly important role in these investigations. In-situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow researchers to monitor reactions in real-time, providing valuable insights into the formation of intermediates and byproducts. wiley.com

For example, in-situ FTIR has been used to study the oxidation of aniline (B41778) and the degradation of polyaniline, revealing the formation of various intermediate species. This technique, combined with computational simulations, can help to assign characteristic vibrational frequencies to different oxidation states and reaction intermediates. Similarly, in-situ NMR spectroscopy is a powerful tool for studying catalytic reactions under real-world conditions, including elevated temperatures and pressures. wiley.com Benchtop NMR is also emerging as a valuable tool for online reaction monitoring, even in complex biological systems. These techniques could be applied to study the synthesis of this compound, providing a deeper understanding of the reaction kinetics and mechanism. nih.gov

Multi-Omics Approaches in Biological Activity Elucidation

The biological activities of this compound and its derivatives are of significant interest, particularly in the context of drug discovery. Multi-omics approaches, which involve the integration of data from different "omics" fields such as genomics, proteomics, and metabolomics, are becoming increasingly powerful tools for elucidating the mechanisms of action of bioactive compounds.

By combining data from these different levels of biological organization, researchers can gain a more comprehensive understanding of how a compound affects cellular processes. For example, studies have shown that halogenated anilines can exhibit antimicrobial and antibiofilm activities. nih.gov A multi-omics approach could be used to investigate the specific molecular pathways that are perturbed by this compound in target organisms. This could involve analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with the compound. Such studies can help to identify the specific cellular targets of the compound and provide valuable information for the design of more potent and selective therapeutic agents.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mdpi.comnih.gov These technologies can be used to analyze large datasets of chemical and biological information to identify new drug candidates, predict their properties, and optimize their structures. mdpi.comnih.gov

Sustainable Chemical Processes for Production

The development of sustainable and environmentally friendly chemical processes is a major goal of modern chemistry. rsc.org This is particularly relevant for the production of industrial chemicals like this compound. Future research in this area will likely focus on several key strategies to improve the sustainability of its production.

One promising approach is the use of flow chemistry. sioc-journal.cn Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better control over reaction conditions, and enhanced safety. sioc-journal.cn These features can lead to higher yields, improved selectivity, and reduced waste generation. sioc-journal.cn Flow chemistry has already been successfully applied to a variety of halogenation and amination reactions, and its application to the synthesis of this compound is a promising area for future investigation. sioc-journal.cn

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-(trifluoromethyl)aniline, and how are they optimized for academic research?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) are employed to introduce trifluoromethyl groups. In one protocol, CuI and K₃PO₄ were used as catalysts, yielding 13% product after column chromatography . Optimization strategies include adjusting catalyst loading (e.g., Pd/C or Rh complexes), solvent selection (DMF or NMP), and reaction temperature (80–120°C). Safety protocols for handling intermediates like nitro derivatives (e.g., 5-Nitro-2-(trifluoromethoxy)aniline) must be followed due to explosive risks .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons appear as a multiplet in δ 6.8–7.5 ppm, with distinct splitting due to chlorine and trifluoromethyl substituents. The -NH₂ group shows broad signals at δ 3.5–5.0 ppm.

- IR : Stretching vibrations for -NH₂ (~3400 cm⁻¹), C-Cl (550–600 cm⁻¹), and C-F (1100–1250 cm⁻¹) are key identifiers.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 210.5 (C₇H₅ClF₃N) confirms the molecular weight. Fragmentation patterns include loss of Cl (35.5 Da) and CF₃ (69 Da) groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (P210, P280) .

- Storage : Keep in amber glass bottles at 2–8°C, away from ignition sources. Incompatible with strong oxidizers (e.g., KMnO₄) .

- Waste Disposal : Neutralize with dilute HCl before transferring to halogenated waste containers. Follow EPA guidelines for halogenated anilines .

Advanced Research Questions

Q. How can researchers address low yields (<20%) in palladium-catalyzed syntheses of this compound?

- Methodological Answer : Low yields often stem from side reactions (e.g., dehalogenation or CF₃ group decomposition). Strategies include:

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or RhCl₃ for improved selectivity .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce byproducts .

- Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity.

- Kinetic Monitoring : Track reaction progress via HPLC or GC-MS to identify quenching points .

Q. What role do density-functional theory (DFT) calculations play in understanding the electronic properties of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact exchange terms predict electronic transitions and frontier molecular orbitals. For example:

- HOMO-LUMO Gaps : Calculated gaps (~4.5 eV) correlate with UV-Vis absorption maxima (~280 nm), explaining photostability .

- Electrostatic Potential Maps : Highlight electron-deficient regions at the CF₃ group, guiding electrophilic substitution sites .

- Solvent Effects : PCM models simulate solvation energies, aiding in solvent selection for recrystallization .

Q. How to resolve contradictions in reported physical properties (e.g., boiling point, density) of this compound derivatives?

- Methodological Answer : Discrepancies arise from impurities or measurement techniques. Standardization approaches include:

- Purification : Use preparative HPLC or fractional distillation (e.g., bp 207–208°C at 1 atm) to isolate >99% purity samples .

- Calibration : Validate density (1.393 g/mL at 25°C) using pycnometers versus digital densitometers .

- Interlaboratory Comparisons : Share samples with accredited labs to verify refractive index (n²⁰/D 1.466) and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.